N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
The compound contains several functional groups, including an acetamido group, a thiadiazole ring, and a cyclopropane ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through a reaction involving a thioamide and a nitrile . The acetamidoanilino group could be introduced through a condensation reaction, and the cyclopropane ring could be formed through a cyclopropanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the acetamidoanilino group, and the cyclopropane ring . The thiadiazole ring is a heterocyclic ring containing two nitrogen atoms and one sulfur atom, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiadiazole ring, the acetamidoanilino group, and the cyclopropane ring . The thiadiazole ring, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups it contains . For example, the presence of the thiadiazole ring could contribute to its stability and reactivity .Scientific Research Applications
Novel Access to Thiazoline Derivatives
Research demonstrates a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These derivatives offer potential in drug design and synthesis, highlighting the chemical versatility and potential pharmacological applications of compounds with similar structures to N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide (Nötzel et al., 2001).
Antiviral Activity of Thiazole Nucleosides
The synthesis of thiazole nucleosides and their evaluation against various viruses present an application in antiviral drug development. These compounds' structure-activity relationship helps in understanding the antiviral potential of thiazole derivatives, suggesting that related structures might possess similar biological activities (Srivastava et al., 1977).
Carbonic Anhydrase Inhibition
Sulfanilamide derivatives, including those with 1,3,4-thiadiazol moieties, have been studied for their inhibition of carbonic anhydrase isozymes, which is significant in the development of treatments for conditions like glaucoma, epilepsy, and cancer. The research into these inhibitors underlines the therapeutic relevance of compounds with structural similarities to this compound in targeting human enzymes (Turkmen et al., 2005).
Glutaminase Inhibition for Cancer Therapy
The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors underscore the potential of thiadiazole derivatives in cancer therapy. These inhibitors can attenuate the growth of cancer cells, indicating the promising role of structurally similar compounds in oncological research (Shukla et al., 2012).
Antimicrobial Activity of Thiadiazole Derivatives
Research into 1,3,4-thiadiazole derivatives has also revealed their potential antimicrobial and antifungal properties. This suggests that compounds like this compound could be explored for their effectiveness against a range of pathogenic microorganisms, contributing to the development of new antimicrobial agents (Sych et al., 2019).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and the presence of the functional groups . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-9(22)17-11-3-2-4-12(7-11)18-13(23)8-25-16-21-20-15(26-16)19-14(24)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,17,22)(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAIGPNZEGSRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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